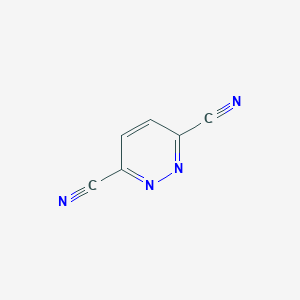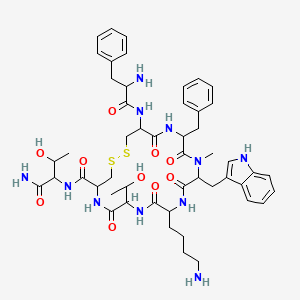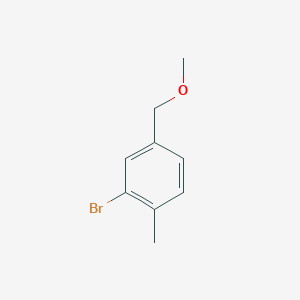
2-Propanol, iron(3+) salt (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fe(C3H7O)3
. This compound is of significant interest due to its applications in various fields such as catalysis, materials science, and organic synthesis.Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Propanol, iron(3+) salt (9CI) can be synthesized through the reaction of iron(III) chloride with isopropanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
FeCl3+3C3H7OH→Fe(C3H7O)3+3HCl
Industrial Production Methods: Industrial production of 2-Propanol, iron(3+) salt (9CI) often involves large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Oxidation: 2-Propanol, iron(3+) salt (9CI) can undergo oxidation reactions, often facilitated by its iron(III) center.
Reduction: It can be reduced to iron(II) compounds under specific conditions.
Substitution: The isopropoxide ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or peroxides can be used as oxidizing agents.
Reduction: Reducing agents such as hydrazine or sodium borohydride.
Substitution: Ligand exchange reactions often use alcohols or amines as substituting agents.
Major Products Formed:
Oxidation: Formation of iron oxides or hydroxides.
Reduction: Formation of iron(II) isopropoxide.
Substitution: Formation of new iron(III) complexes with different ligands.
Applications De Recherche Scientifique
2-Propanol, iron(3+) salt (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Materials Science: Employed in the preparation of iron oxide nanoparticles and thin films.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of coatings, adhesives, and as a precursor for other iron-containing compounds.
Mécanisme D'action
The mechanism by which 2-Propanol, iron(3+) salt (9CI) exerts its effects is largely dependent on its ability to coordinate with other molecules through its iron(III) center. This coordination can facilitate various catalytic processes, including electron transfer and bond formation. The molecular targets and pathways involved often include organic substrates that can interact with the iron center, leading to the desired chemical transformations.
Comparaison Avec Des Composés Similaires
Iron(III) acetylacetonate: Another iron(III) compound used in catalysis and materials science.
Iron(III) chloride: Commonly used in organic synthesis and as a precursor for other iron compounds.
Iron(III) nitrate: Used in various industrial and laboratory applications.
Uniqueness: 2-Propanol, iron(3+) salt (9CI) is unique due to its specific ligand environment provided by the isopropoxide groups. This unique structure imparts distinct reactivity and stability, making it particularly useful in applications where other iron(III) compounds may not be as effective.
Propriétés
Numéro CAS |
502497-80-5 |
|---|---|
Formule moléculaire |
C3H8FeO |
Poids moléculaire |
115.94 g/mol |
Nom IUPAC |
iron;propan-2-ol |
InChI |
InChI=1S/C3H8O.Fe/c1-3(2)4;/h3-4H,1-2H3; |
Clé InChI |
RGDXATQMQZIAAX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester](/img/structure/B12105775.png)







![Methyl 4-[4-(2-methoxyethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105827.png)
![(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B12105835.png)




